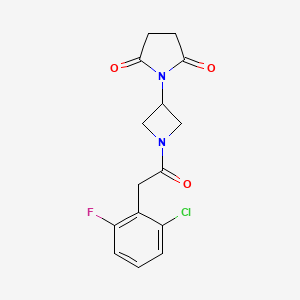
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic strategies for spiro-heterocycles, including azetidin-2-one and pyrrolidine derivatives, have been extensively studied. These compounds exhibit diverse biological and pharmacological activities. The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione likely involves intricate steps, considering the presence of both azetidinone and pyrrolidine rings. Researchers have developed methodologies to construct such spirocyclic compounds, often utilizing β-lactam synthon methods .
Molecular Structure Analysis
The molecular structure of this compound comprises a fused azetidinone and pyrrolidine ring system. The spiro carbon atom connects these two rings, contributing to the compound’s rigidity and potential bioactivity. The stereochemistry of the molecule, including the spatial arrangement of substituents, significantly influences its biological profile .
Chemical Reactions Analysis
While specific chemical reactions for this compound would require detailed literature analysis, we can anticipate that it may participate in various transformations due to its functional groups. For instance, the β-lactam ring could undergo nucleophilic attack, ring-opening reactions, or cyclizations. Investigating the reactivity of this compound would involve examining its behavior under different reaction conditions .
Applications De Recherche Scientifique
Synthesis and Nicotinic Acetylcholine Receptor Binding
One area of research involves the synthesis of derivatives such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which is a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nAChRs, showing promising properties for brain imaging due to its selective binding and ability to be modulated by the synaptic concentration of acetylcholine (Doll et al., 1999).
Antimicrobial and Antitubercular Activities
Research on heterocyclic compounds derived from 2-Chloro-1,8-Naphthyridine-3-Carbaldyhyd has shown that some synthesized compounds exhibit in vitro antibacterial activity. These compounds, including azetidin-2-one derivatives, have been characterized by spectroscopic methods and tested for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents (Fayyadh, 2018).
Antidepressant and Nootropic Agents
Another study describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluated for potential antidepressant and nootropic effects. Notably, compounds with specific substitutions exhibited significant activity in tests for depression and cognitive enhancement, highlighting the 2-azetidinone skeleton's promise as a central nervous system active agent (Thomas et al., 2016).
Antimalarial Activity
Novel quinazolin-2,4-dione hybrid molecules incorporating azetidinone and other heterocyclic scaffolds have been synthesized and analyzed for their potential as antimalarial agents through in silico molecular docking studies. These compounds, particularly one with high binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase, illustrate the approach of combining structural elements to target specific biological pathways in malaria treatment (Abdelmonsef et al., 2020).
Mécanisme D'action
Target of Action
The compound “1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine-2,5-dione ring, which is a common scaffold in medicinal chemistry
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, drugs interact with their targets, often proteins, to modulate their function, leading to therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined experimentally. Factors such as the compound’s size, polarity, and solubility can influence its pharmacokinetic properties .
Propriétés
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAIWAWRBQLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

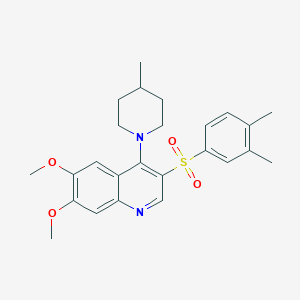
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)
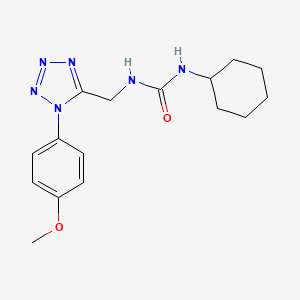

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
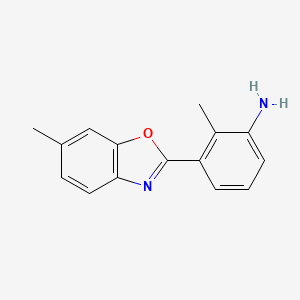

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
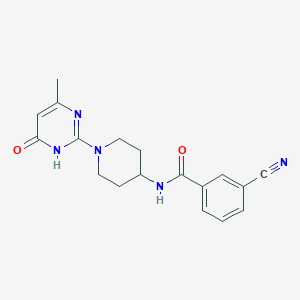
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
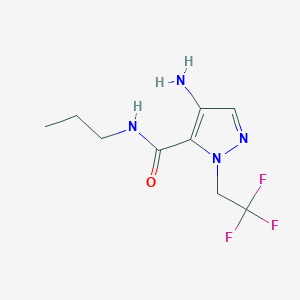
![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)